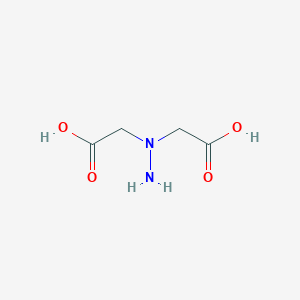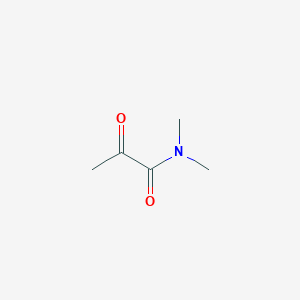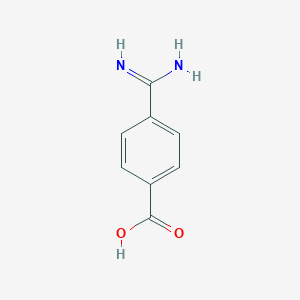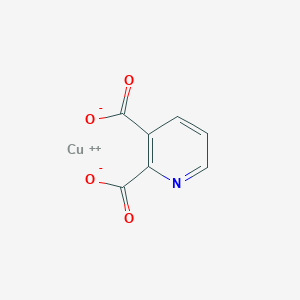
Sodium laureth sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Laureth Sulfate (SLES) is an anionic detergent and surfactant found in many personal care products like soaps, shampoos, toothpaste, and for industrial uses . It is an inexpensive and very effective foaming agent . SLES is derived from palm kernel oil or coconut oil .
Synthesis Analysis
SLES is prepared by the ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt .Molecular Structure Analysis
The chemical formula of SLES is CH3(CH2)11(OCH2CH2)nOSO3Na . The product is heterogeneous in the number of ethoxyl groups, where n is the mean . Laureth-3 sulfate is the most common one in commercial products .Chemical Reactions Analysis
SLES is known to cause irritation, as it has been shown that SLES causes eye or skin irritation in experiments conducted on animals and humans . It is stable in alkaline conditions, but will hydrolyze at room temperature .Physical and Chemical Properties Analysis
SLES is a clear to slightly hazy solution . It is freely soluble in water forming an opalescent solution . The molar mass is variable, typically around 421 g/mol (288.38 + 44.05n) g/mol .Wissenschaftliche Forschungsanwendungen
Cosmetic Applications : Sodium Laureth Sulfate is extensively used in cosmetic products as a cleansing agent, emulsifier, stabilizer, and solubilizer. Despite causing eye and skin irritation at certain concentrations, it has not evoked adverse responses in other toxicological tests, deeming it safe for use in cosmetics (International Journal of Toxicology, 1983).
Dermal and Ocular Irritation : It has been identified as a dermal and ocular irritant, but not a sensitizer. Its irritation potential depends on the concentrations and formulations used in products (International Journal of Toxicology, 2010).
Comparison with Other Detergents : this compound shows less skin irritation compared to Sodium Lauryl Sulfate and Alkyl Polyglucoside in patch testing, indicating its relative mildness as a detergent (Contact Dermatitis, 2003).
Packaging Material Stability : Studies have shown significant changes in the properties of polylactide, a potential packaging material, when in contact with this compound solutions, indicating the need for consideration in packaging cosmetics (Polymer Testing, 2019).
Characterization Techniques : this compound has been characterized using techniques like reversed-phase liquid chromatography combined with evaporative light scattering detection and nuclear magnetic resonance spectroscopy, allowing for detailed analysis of its composition (Journal of chromatography. A, 2009).
Use in Body Cleansers : Research on formulating this compound with sodium laureth carboxylate and lauryl glucoside has been conducted to enhance its mildness for use in personal care products (International Journal of Cosmetic Science, 2014).
Subclinical Irritation Assessment : Studies comparing this compound with Sodium Lauryl Sulfate in terms of surfactant-induced skin alterations have shown that this compound causes less irritation (Food and chemical toxicology, 2001).
Electrosynthesis and Catalytic Activity : Research has explored the electrosynthesis of PbO2 from this compound-containing medium, indicating its potential in materials science and electrochemistry (Journal of Solid State Electrochemistry, 2020).
Ecotoxicological Impact : this compound has shown acute toxicity and sublethal effects on oxidative stress enzymes in the benthic oligochaete worm, Tubifex tubifex, providing insights into its environmental impact (Comparative biochemistry and physiology. Toxicology & pharmacology, 2021).
Irritation Potential Evaluation : Studies evaluating the irritation potential of this compound in mixtures with other surfactants have shown its dose-dependent irritation effect, emphasizing the importance of concentration in product formulations (International Journal of Cosmetic Science, 1999).
Wirkmechanismus
Zukünftige Richtungen
SLES is the most common of a group of commercial sodium and ammonium alkyl and alkyl ether sulfates . It is an inexpensive surfactant that foams easily and is an excellent detergent . Its properties are similar to those of its non-ether cousin, sodium lauryl sulfate (SLS) .
Relevant Papers A paper titled “Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system” evaluated the cytotoxicity of SLES using water-soluble tetrazolium salt, Live/Dead, and luminescence assays . Another paper titled “Side effects of sodium lauryl sulfate applied in toothpastes: A scoping review” discussed the side effects of SLES when applied in toothpastes .
Eigenschaften
CAS-Nummer |
15826-16-1 |
|---|---|
Molekularformel |
C14H30NaO5S |
Molekulargewicht |
333.44 g/mol |
IUPAC-Name |
sodium;2-dodecoxyethyl sulfate |
InChI |
InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17); |
InChI-Schlüssel |
ATVIWQFLMJFCGG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na] |
| 15826-16-1 9004-82-4 |
|
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
9004-82-4 |
Synonyme |
sodium laureth sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)






